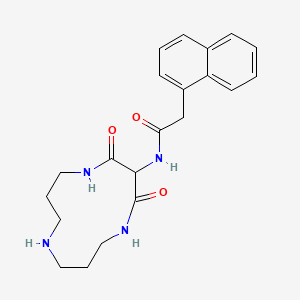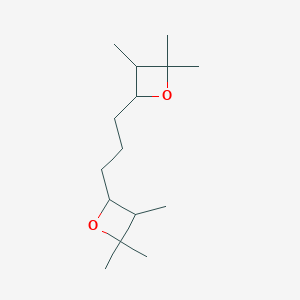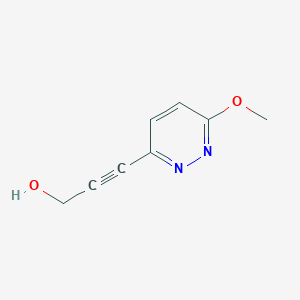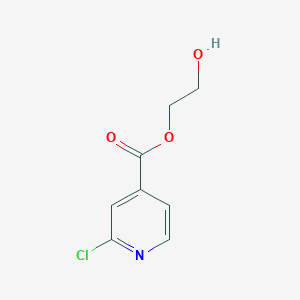![molecular formula C37H28N2O5 B12546690 Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone CAS No. 143285-37-4](/img/structure/B12546690.png)
Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone is an aromatic compound with a complex structure that includes multiple phenyl and ether groups. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone typically involves a multi-step process. One common method starts with the reaction of biphenol and p-nitrochlorobenzene under nitrogen protection. A salt-forming agent and a strong-polarity aprotic solvent are added, and the mixture is refluxed at 130-140°C for 3-5 hours. The resulting product is filtered, and deionized water is added to the filtrate, followed by cooling, filtration, washing, and drying to obtain 4,4’-bis(4-nitrophenoxy)biphenyl. This intermediate is then reduced using organic amine, nickel, and an ester organic solvent under nitrogen protection at 40-70°C and 10-20 atm pressure for 5-8 hours to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. The use of catalysts with high selectivity and simplified purification processes are common to ensure the product’s quality and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a nickel catalyst or other reducing agents like sodium borohydride.
Substitution: Halogenated compounds and strong bases or acids depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .
Wissenschaftliche Forschungsanwendungen
Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone has several applications in scientific research:
Wirkmechanismus
The mechanism by which Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone exerts its effects is primarily through its interaction with other molecules via its functional groups. The compound’s multiple phenyl and ether groups allow it to form stable complexes and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Phenylenebis{[4-(4-aminophenoxy)phenyl]methanone}: Similar structure but with different connectivity of the phenyl groups.
4-Bis(4-aminophenoxy)phenoxy derivatized phthalocyanine: Contains similar functional groups but is conjugated to a phthalocyanine core.
Uniqueness
Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone is unique due to its specific arrangement of phenyl and ether groups, which confer distinct thermal and mechanical properties. This makes it particularly valuable in applications requiring high stability and performance.
Eigenschaften
CAS-Nummer |
143285-37-4 |
|---|---|
Molekularformel |
C37H28N2O5 |
Molekulargewicht |
580.6 g/mol |
IUPAC-Name |
bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone |
InChI |
InChI=1S/C37H28N2O5/c38-27-5-13-31(14-6-27)43-35-21-17-33(18-22-35)41-29-9-1-25(2-10-29)37(40)26-3-11-30(12-4-26)42-34-19-23-36(24-20-34)44-32-15-7-28(39)8-16-32/h1-24H,38-39H2 |
InChI-Schlüssel |
NNFPXDULJJJKBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)N)OC5=CC=C(C=C5)OC6=CC=C(C=C6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)






![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)



